An In-depth Technical Guide to 1-(2-aminoethyl)pyridin-2(1H)-one: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 1-(2-aminoethyl)pyridin-2(1H)-one: Synthesis, Characterization, and Therapeutic Potential
Abstract: The pyridin-2(1H)-one scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1][2] This guide provides a detailed technical overview of a specific derivative, 1-(2-aminoethyl)pyridin-2(1H)-one. While specific literature on this exact molecule is sparse, this document synthesizes established principles of pyridinone chemistry and pharmacology to present its core properties, a robust synthetic protocol, analytical characterization methods, and a discussion of its putative biological significance for researchers and drug development professionals.
The Pyridinone Scaffold: A Nexus of Therapeutic Activity
The pyridinone ring system is a prominent feature in numerous FDA-approved drugs and clinical candidates.[3] Its unique electronic and structural properties, including the ability to act as both a hydrogen bond donor and acceptor, and its bioisosteric relationship to amides and phenyl groups, make it a versatile scaffold for drug design.[2] Derivatives have shown remarkable efficacy in various therapeutic areas, including oncology as mutant IDH1 inhibitors[4], virology as anti-HIV agents[3], and neurology as potential treatments for neuropathic pain.[5] The lactam form, 2(1H)-pyridone, is thermodynamically favored over its 2-hydroxypyridine tautomer, contributing to its metabolic stability and favorable pharmacokinetic profile.[2]
The title compound, 1-(2-aminoethyl)pyridin-2(1H)-one, combines this privileged core with a flexible ethylamine sidechain—a classic pharmacophore known to interact with numerous biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels. This guide explores the foundational chemistry and potential applications of this specific molecular architecture.
Chemical Profile of 1-(2-aminoethyl)pyridin-2(1H)-one
Chemical Identity and Structure
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IUPAC Name: 1-(2-aminoethyl)pyridin-2-one[6]
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CAS Number: 35597-92-3[6]
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Molecular Formula: C₇H₁₀N₂O[6]
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SMILES: C1=CC(=O)N(C=C1)CCN[6]
Physicochemical Properties
A summary of key computed and experimental properties is presented below. These values are critical for predicting the compound's behavior in biological systems and for developing analytical methods.
| Property | Value | Source |
| Molecular Weight | 138.17 g/mol | PubChem[6] |
| XLogP3 (Lipophilicity) | -0.6 | PubChem[6] |
| Hydrogen Bond Donors | 1 | PubChem[6] |
| Hydrogen Bond Acceptors | 2 | PubChem[6] |
| Polar Surface Area | 38.9 Ų | PubChem[7] |
| Exact Mass | 138.079312947 Da | PubChem[6] |
The low XLogP3 value suggests high aqueous solubility, a desirable trait for bioavailability and formulation. The presence of both hydrogen bond donors and acceptors facilitates potential interactions with protein active sites.
Synthesis and Characterization
While a specific synthesis for 1-(2-aminoethyl)pyridin-2(1H)-one is not prominently published, a reliable route can be designed based on standard N-alkylation of the pyridinone heterocycle. This approach is common for preparing N-substituted pyridinones.
Synthetic Workflow
The proposed synthesis involves the N-alkylation of 2(1H)-Pyridinone with a protected aminoethyl halide, followed by deprotection. This strategy prevents side reactions involving the primary amine.
Caption: Synthetic workflow for 1-(2-aminoethyl)pyridin-2(1H)-one.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize 1-(2-aminoethyl)pyridin-2(1H)-one via N-alkylation of 2(1H)-Pyridinone.
Materials:
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2(1H)-Pyridinone (CAS: 142-08-5)[8]
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2-Bromoethylamine hydrobromide (CAS: 2576-47-8)
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Di-tert-butyl dicarbonate (Boc₂O)
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Potassium carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Ethyl acetate, Hexanes (for chromatography)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
Protocol:
Part A: Protection of 2-Bromoethylamine
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Suspend 2-bromoethylamine hydrobromide (1.0 eq) in DCM.
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Add triethylamine (2.2 eq) and cool the mixture to 0 °C.
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Add a solution of Boc₂O (1.1 eq) in DCM dropwise.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Wash the reaction mixture with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-2-bromoethylamine. Causality: The Boc group protects the amine from participating in the subsequent N-alkylation, ensuring regioselectivity.
Part B: N-Alkylation
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Dissolve 2(1H)-Pyridinone (1.0 eq) in anhydrous DMF.
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Add anhydrous K₂CO₃ (1.5 eq) to the solution. Causality: K₂CO₃ acts as a base to deprotonate the pyridinone nitrogen, forming a nucleophilic anion.
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Add N-Boc-2-bromoethylamine (1.2 eq) and heat the reaction to 60-70 °C for 16 hours under a nitrogen atmosphere.
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Monitor reaction progress by TLC or LC-MS.
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Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate (3x).
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Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
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Purify the crude product by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to isolate the protected intermediate.
Part C: Deprotection
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Dissolve the purified Boc-protected intermediate in DCM.
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Add TFA (10 eq) dropwise at 0 °C. Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group.
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Stir at room temperature for 2-4 hours until the reaction is complete (monitored by LC-MS).
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Concentrate the reaction mixture under reduced pressure.
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Redissolve the residue in a minimal amount of DCM and neutralize carefully with saturated NaHCO₃.
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Extract the aqueous layer with DCM (3x).
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Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, 1-(2-aminoethyl)pyridin-2(1H)-one.
Analytical Characterization
A self-validating analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.
Caption: Analytical workflow for structural confirmation and purity assessment.
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LC-MS (Liquid Chromatography-Mass Spectrometry): Used to assess purity and confirm the molecular weight of the product (Expected [M+H]⁺ = 139.08).
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NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are critical for unambiguous structural elucidation, confirming the connectivity of all atoms.
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HRMS (High-Resolution Mass Spectrometry): Provides the exact mass, confirming the elemental composition (C₇H₁₀N₂O).
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FTIR (Fourier-Transform Infrared) Spectroscopy: Confirms the presence of key functional groups, such as the N-H stretch of the amine and the C=O stretch of the pyridinone.
Putative Biological Activity and Mechanism of Action
The pyridinone core is a known inhibitor of various enzymes, including kinases like p38α MAPK (implicated in pain)[5] and metabolic enzymes like mutant IDH1 (implicated in cancer).[4] The ethylamine side chain is a common motif in ligands for aminergic GPCRs (e.g., serotonin, dopamine, histamine receptors) and monoamine transporters. 2-(2-Aminoethyl)pyridine, a structural isomer, is a known histamine H1 receptor agonist.[9]
Therefore, a primary screening cascade for this compound should target:
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Kinase Panels: Broad screening against a panel of human kinases to identify potential anti-inflammatory or anti-proliferative activity.
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GPCR Panels: Focus on aminergic receptors, particularly histamine, serotonin, and dopamine receptor subtypes.
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Enzyme Inhibition Assays: Assays for targets like IDH1/2, particularly if oncology applications are of interest.
Conclusion and Future Directions
1-(2-aminoethyl)pyridin-2(1H)-one is a synthetically accessible molecule that marries the privileged pyridinone scaffold with a versatile aminoethyl functional group. While its specific biological profile remains to be elucidated, its structure suggests high potential for interaction with therapeutically relevant targets in oncology, neuroscience, and immunology. The protocols and insights provided in this guide offer a robust framework for its synthesis, characterization, and initial biological evaluation. Future research should focus on executing the proposed screening cascades to uncover the unique pharmacology of this compound and guide its potential development as a novel therapeutic agent or research tool.
References
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Rohde JM, et al. (2022). Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. PubMed Central. Available at: [Link]
- Xu Z, et al. (2024). Discovery, Optimization, and Evaluation of Novel Pyridin-2(1H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment. Journal of Medicinal Chemistry. (Note: This is a related reference from a search result, specific URL not provided in snippet).
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Wang Z, et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. Available at: [Link]
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PubChem. (n.d.). 1-(2-Aminoethyl)pyridin-2(1H)-one. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances. Available at: [Link]
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PubChem. (n.d.). 1-(Pyridin-2-yl)ethan-1-amine. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). 2-Pyridineethanamine. National Center for Biotechnology Information. Available at: [Link]
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NIST. (n.d.). 2(1H)-Pyridinone. NIST Chemistry WebBook. Available at: [Link]
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